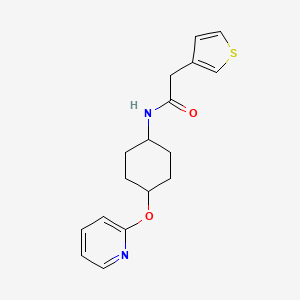
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound is also known as JNJ-40411813 and is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2).
Scientific Research Applications
Synthesis and Chemical Characterization
- A study on the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists highlights the importance of conformational analysis in developing potent compounds. This research could provide insights into the structural analysis and synthesis pathways relevant to the compound of interest (Costello et al., 1991).
Applications in Material Science
- Research into 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives synthesized via amidation reaction explores their potential as corrosion inhibitors. This suggests that related compounds, including the target molecule, could have applications in protecting materials from corrosion (Yıldırım & Cetin, 2008).
Biological Activities
- A novel class of 2(1H)-pyridone molecules bearing a 4-hydroxyphenyl moiety were synthesized and demonstrated anti-inflammatory, ulcerogenic, and antipyretic properties. This line of research indicates that compounds with similar structures could possess significant biological activities (Fayed et al., 2021).
Antitumor Evaluation
- The development of polyfunctionally substituted heterocyclic compounds derived from similar precursors and their evaluation for antitumor activity highlights the potential for related compounds to be used in cancer research (Shams et al., 2010).
Antioxidant Activity
- A study on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including their synthesis, characterization, and antioxidant activity, suggests potential applications of related compounds in combating oxidative stress (Chkirate et al., 2019).
properties
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-16(11-13-8-10-22-12-13)19-14-4-6-15(7-5-14)21-17-3-1-2-9-18-17/h1-3,8-10,12,14-15H,4-7,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVJVPURDMRIES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CSC=C2)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

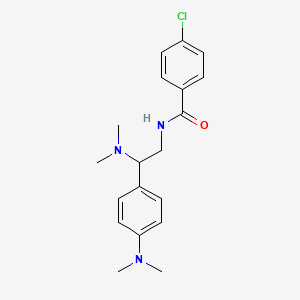
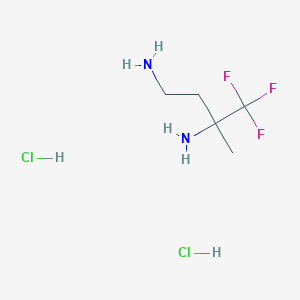
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)
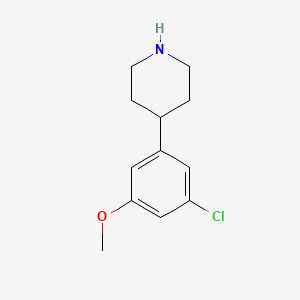
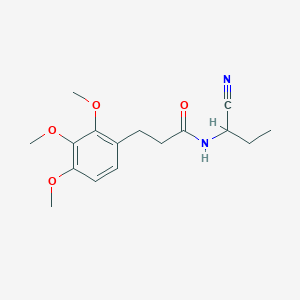
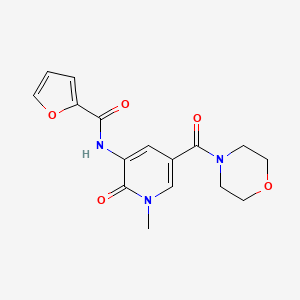
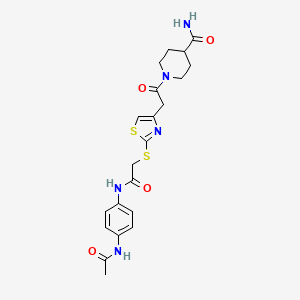
![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)
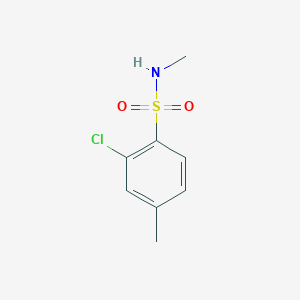
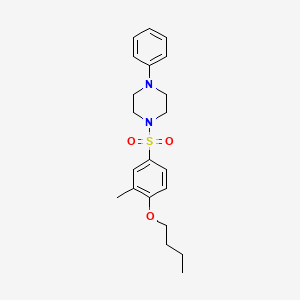
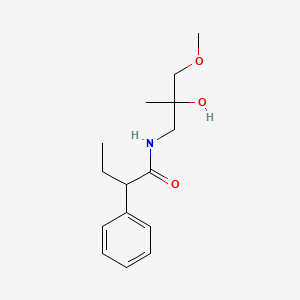
![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)
![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)
![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)